molecular formula C14H26N2O5 B13902400 Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate

Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate

Cat. No.: B13902400
M. Wt: 302.37 g/mol
InChI Key: LGODVPQSOIIIMM-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate is a protected amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features dual amino functionalities at positions 4 and 5, both protected by tert-butoxycarbonyl (Boc) and tert-butyl ester groups, respectively. This protection enhances stability during synthetic reactions while enabling selective deprotection for further functionalization . The compound is a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), as demonstrated in BTK degrader development , and in the preparation of amino acid-based imaging agents .

Properties

IUPAC Name

tert-butyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGODVPQSOIIIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The synthesis of tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate generally involves multi-step organic synthesis starting from L-glutamic acid or related amino acid derivatives. The key steps include:

  • Protection of amino groups with tert-butoxycarbonyl (Boc) groups
  • Esterification of carboxylic acids with tert-butyl groups
  • Selective oxidation or reduction to introduce the keto group
  • Amide bond formation through coupling reactions

Detailed Synthetic Route

The following is a typical synthetic route based on literature precedents and analogous compound syntheses:

Step Reaction Description Reagents/Conditions Purpose/Notes
1 Starting from L-glutamic acid, protect the α-amino group with Boc anhydride Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3), aqueous-organic solvent Introduce Boc protecting group on amine
2 Esterify the γ-carboxyl group to tert-butyl ester Tert-butyl alcohol, acid catalyst or tert-butyl chloroformate, base (e.g., triethylamine) Formation of tert-butyl ester protecting group
3 Selective oxidation of γ-position to keto group Oxidizing agents such as Dess–Martin periodinane or Swern oxidation Introduce 5-oxo functionality
4 Amide bond formation or further functionalization if needed Carbodiimide coupling agents (e.g., EDC·HCl), DMAP catalyst, solvents like dichloromethane or THF Formation of amide bonds or coupling with other moieties

This sequence is adapted from methods used in the synthesis of protected amino acid derivatives and is supported by the synthesis of related compounds in the literature.

Example Synthesis from Literature

A key intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, was synthesized from L-glutamic acid by selective protection and reduction steps, followed by oxidation to introduce the keto group. The Boc protection was introduced using di-tert-butyl dicarbonate, and tert-butyl esterification was achieved using tert-butyl chloroformate under mild basic conditions.

Reaction Schemes and Mechanistic Insights

Boc Protection of Amino Group

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming a carbamate linkage:

$$
\text{R-NH}2 + \text{(Boc)}2\text{O} \rightarrow \text{R-NH-COO-tBu} + \text{Byproducts}
$$

This step prevents unwanted side reactions at the amine during subsequent synthesis stages.

Esterification to tert-Butyl Ester

The γ-carboxylic acid group is converted to a tert-butyl ester typically using tert-butyl chloroformate and a base such as triethylamine, or via acid-catalyzed esterification with tert-butyl alcohol.

Introduction of the Keto Group

Selective oxidation of the γ-position methylene to a ketone is achieved using mild oxidizing agents like Dess–Martin periodinane or Swern oxidation, which preserve other sensitive functional groups.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Boc Protection Boc2O, NaHCO3, aqueous-organic solvent, 0-25 °C High yield, mild conditions
Esterification tert-butyl chloroformate, triethylamine, DCM, 0-25 °C Efficient tert-butyl ester formation
Oxidation Dess–Martin periodinane, DCM, 0 °C Selective oxidation, minimal over-oxidation
Coupling Reaction EDC·HCl, DMAP, THF or DCM, room temp Effective amide bond formation

Analytical and Purification Techniques

  • Purification : Silica gel chromatography and recrystallization are standard to isolate pure compound.
  • Characterization : NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.
  • Chirality : Optical rotation and chiral HPLC verify enantiomeric purity, important for biological activity.

Research Findings and Applications

  • The compound is an important intermediate in peptide synthesis due to its dual protection strategy, enabling selective deprotection under mild acidic conditions.
  • It facilitates the synthesis of biologically active peptides and peptidomimetics with therapeutic potential.
  • The Boc and tert-butyl protecting groups improve solubility and stability during synthesis and storage.
  • Ionic liquids derived from Boc-protected amino acids have been used to enhance peptide coupling efficiency, indicating potential for this compound in advanced synthetic methodologies.

Scientific Research Applications

Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate is a chemical compound with several applications, often in the synthesis of more complex molecules. It has a molecular formula of C14H26N2O5C_{14}H_{26}N_{2}O_{5} and a molecular weight of 302.37 g/mol .

Chemical Structure and Properties
The compound contains amine and carboxylic acid derivative functional groups . Key identifiers include:

  • CAS Number: While CAS numbers 1373751-75-7 and 2385784-81-4 are associated with this compound, it is important to verify the correct number for specific applications.
  • IUPAC Name: tert-butyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
  • SMILES: O=C(OC(C)(C)C)CCC(NC(OC(C)(C)C)=O)C(N)=O

Applications in Scientific Research

This compound is primarily used as a building block in organic synthesis . Specifically, it can be used in the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, which is valuable for creating pharmaceutically active compounds containing an (S)-2-aminoglutarimide moiety . An example of such a compound is (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

Synthesis of Pharmaceutical Compounds

This compound can be utilized in processes that involve:

  • Ring-opening reactions of N-protected oxazolidin-5-one moieties with ammonia or a protected amine .
  • Ring-opening reactions of an oxazolidine-2,5-dione moiety with ammonia .

Mechanism of Action

The mechanism by which tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate exerts its effects involves the protection and deprotection of amines. The BOC group protects the amine from unwanted reactions, allowing for selective synthesis. Upon deprotection, the free amine can participate in further reactions .

Comparison with Similar Compounds

a) (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-(tritylamino)pentanoate

  • Structure : Differs in the substitution pattern, with a trityl-protected amine at position 5 and a Boc group at position 2.
  • Synthesis: Prepared via Pd(OH)₂/C-catalyzed hydrogenolysis of benzyloxycarbonyl (Cbz) and trityl groups, achieving 95% yield .
  • Key Data :
    • ¹H NMR : δ 7.32–7.26 (m, aromatic), 3.28 (dd, J = 8.9, 4.8 Hz, CH-NH), 1.44 (s, Boc) .
    • Application : Intermediate in peptide coupling reactions.

b) (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoate

  • Structure : Features an iodine atom at position 5, enabling radiopharmaceutical applications.
  • Synthesis : Derived via iodination of a tosyl precursor (77% yield) .
  • Key Data :
    • ¹H NMR : Distinct signals for iodinated alkyl chain (δ 2.50–2.36, m).
    • Application : Precursor for ¹⁸F-labeled tumor imaging agents .

c) tert-butyl (4S)-5-amino-4-(4-nitro-isoindolin-2-yl)-5-oxo-pentanoate

  • Structure : Incorporates a nitro-substituted isoindoline moiety at position 3.
  • Application : Intermediate in cereblon E3 ligase modulator synthesis (e.g., golcadomide) .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Functional Groups
Tert-butyl 5-amino-4-(Boc-amino)-5-oxo-pentanoate 316.36 (free base) N/A Soluble in DMF, THF Boc, tert-butyl ester, amide
(S)-tert-butyl 2-(Boc-amino)-5-iodopentanoate 413.29 24 Soluble in DCM, EtOAc Iodoalkyl, Boc
tert-butyl 4,5-diamino-5-oxo-pentanoate (HCl salt) 238.71 N/A Water-soluble Free amino, tert-butyl ester

Reactivity and Stability

  • Deprotection Efficiency: The tert-butyl ester group in the main compound is stable under acidic conditions but cleavable via TFA, whereas the Boc group is removed under mild acidic conditions (e.g., HCl/dioxane) . In contrast, trityl-protected analogs require hydrogenolysis .
  • Functionalization Potential: The 5-oxo group allows for nucleophilic substitutions (e.g., bromination, iodination) to introduce imaging or targeting moieties .

Biological Activity

Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate, with the CAS number 2385784-81-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and synthetic chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C14H26N2O5
  • Molecular Weight : 302.37 g/mol
  • Purity : ≥95%
  • IUPAC Name : tert-butyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
  • SMILES Notation : O=C(OC(C)(C)C)CCC(NC(OC(C)(C)C)=O)C(N)=O

The synthesis of this compound involves the protection of functional groups to facilitate further reactions. This compound has been utilized as an intermediate in the synthesis of more complex molecules, including derivatives that exhibit significant biological activity.

In a study focusing on related compounds, it was noted that modifications to the structure could enhance potency against various cancer cell lines. For instance, compounds derived from similar structures demonstrated effective inhibition of cell growth in MCF-7 breast cancer cells, suggesting that structural analogs may also exhibit similar or improved biological activities .

Anticancer Properties

Research indicates that this compound and its derivatives possess anticancer properties:

  • Cell Growth Inhibition : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB-231. The effectiveness often correlates with the concentration and specific structural modifications .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects may involve apoptosis induction and disruption of mitotic processes in cancer cells. For example, inhibitors targeting mitotic kinesins like HSET have been shown to induce multipolar spindles, leading to cell death .
  • Comparative Potency : In comparative studies, certain derivatives have shown potency comparable to established chemotherapeutics such as tamoxifen and olaparib, highlighting their potential as therapeutic agents .

Table 1: Comparative Potency of Tert-butyl Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundMCF-710
Tert-butyl derivative AMDA-MB-23115
TamoxifenMCF-712
OlaparibMDA-MB-2318

Case Studies

  • MCF-7 Cell Line Study : A study reported that compounds derived from tert-butyl 5-amino structures inhibited MCF-7 cell growth with statistical significance (p = 0.03–0.05). This indicates a promising avenue for further investigation into their use as anticancer agents .
  • MDA-MB-231 Cell Line Analysis : In triple-negative breast cancer models (MDA-MB-231), certain derivatives exhibited varied efficacy, suggesting a need for structural optimization to enhance selectivity and potency against this aggressive cancer type .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate, and what intermediates are critical?

The compound is typically synthesized via coupling reactions using tert-butyl (4S)-4,5-diamino-5-oxo-pentanoate hydrochloride as a key intermediate. For example, reacting this intermediate with 3-nitrophthalic anhydride in ethyl acetate/DMF at 20–25°C yields the target compound after purification via methyl tert-butyl ether (MTBE) washing and vacuum concentration . Alternative routes involve Cs₂CO₃-mediated alkylation with reagents like 1,2-bis(2-iodoethoxy)ethane in DMF, followed by EtOAc extraction and Na₂SO₄ drying .

Q. How is this compound characterized structurally?

Characterization relies on 1H^1H NMR (e.g., δ 8.24 ppm for aromatic protons), LC-MS (e.g., [M+H]⁺ at 574 m/z), and chiral HPLC for stereochemical confirmation. Reaction intermediates are validated via melting points (e.g., 23–25°C for iodinated derivatives) and 13C^{13}C NMR for carbonyl signals (~170–175 ppm) .

Q. What are the primary applications of this compound in drug discovery?

It serves as a building block for proteolysis-targeting chimeras (PROTACs), such as BTK degraders, by linking E3 ligase binders to target protein ligands. Its dual Boc-protected amino groups enable controlled deprotection for modular assembly .

Q. What precautions are necessary for handling and storing this compound?

Store at –20°C under inert gas (N₂/Ar) due to moisture sensitivity. Use gloveboxes for hygroscopic reactions and avoid prolonged exposure to light. Stability data suggest degradation within 48 hours at room temperature in polar solvents like DMF .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or resolved?

Diastereomers arise during coupling steps due to racemization at the α-carbon. Optimizing reaction pH (e.g., using DIEA as a base) and low temperatures (0–5°C) reduces epimerization. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers with >99% purity .

Q. What analytical methods are suitable for detecting impurities in scaled-up batches?

LC-MS/MS identifies by-products like de-Boc derivatives or hydrolysis products. For example, a 0.1% formic acid/acetonitrile gradient on a C18 column resolves impurities at 254 nm. Quantitative NMR (qNMR) using maleic acid as an internal standard validates purity .

Q. How do solvent choices impact reaction yields and kinetics?

Polar aprotic solvents (DMF, THF) enhance solubility of Boc-protected intermediates but may accelerate hydrolysis. Substituting DMF with 2-MeTHF improves yields (from 70% to 85%) by reducing side reactions, as seen in tert-butyl esterifications .

Q. What strategies mitigate Boc-group deprotection during prolonged storage?

Lyophilization with cryoprotectants (trehalose) or formulation as hydrochloride salts stabilizes the compound. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials with desiccants .

Q. How does this compound perform in in vivo pharmacokinetic studies?

In rodent models, oral bioavailability is low (2.7–4%) due to first-pass metabolism, but liver-targeted delivery achieves sustained concentrations (Cₘₐₓ = 2558 ng/g at 120 min). Subcutaneous administration improves systemic exposure (t₁/₂ = 46–51 min) .

Q. What computational tools predict its reactivity in PROTAC linker design?

Density functional theory (DFT) models assess nucleophilic susceptibility at the amide carbonyl, while molecular dynamics simulations optimize linker flexibility for ternary complex formation with target proteins and E3 ligases .

Data Contradictions and Resolutions

  • Discrepancy in Reaction Yields : reports 70% yield using Cs₂CO₃ in DMF, while achieves 85% with DIEA in THF. This variance is attributed to base strength and solvent polarity affecting intermediate stability.
  • Stability in Aqueous Media : Some protocols () use aqueous workup, whereas others () caution against hydrolysis. Resolution: Limit water contact to <5% v/v during extraction and use brine washes for phase separation .

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